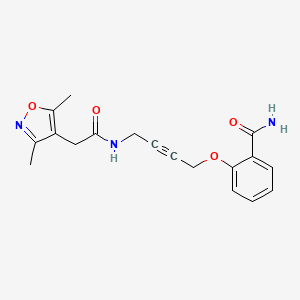![molecular formula C10H11FO3S B2387535 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one CAS No. 1326921-15-6](/img/structure/B2387535.png)
1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one is an organic compound characterized by the presence of a fluoro and methyl group on a phenyl ring, which is further attached to a sulfonyl group and a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one typically involves the sulfonylation of 2-fluoro-4-methylphenyl derivatives. A common method includes the reaction of 2-fluoro-4-methylphenyl sulfonyl chloride with acetone under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or other proteins, thereby exerting its biological effects. The fluoro and methyl groups on the phenyl ring can also influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Fluoro-4-methylphenyl)sulfonyl]ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-[(2-Fluoro-4-methylphenyl)sulfonyl]butan-2-one: Similar structure but with a butan-2-one moiety.
1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-1-one: Similar structure but with a propan-1-one moiety.
Uniqueness: 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the sulfonyl group provides electrophilic properties that are crucial for its interaction with biological targets.
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-methylphenyl)sulfonylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3S/c1-7-3-4-10(9(11)5-7)15(13,14)6-8(2)12/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSLGHJQXTTYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)

![ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2387455.png)




![N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2387464.png)

![N-cyclohexyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387468.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B2387473.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2387474.png)
